molecular formula C12H16S B8685857 4,4,7-Trimethylthiochroman

4,4,7-Trimethylthiochroman

Cat. No.: B8685857
M. Wt: 192.32 g/mol
InChI Key: KDLSUKOUQHWVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Thiochroman (B1618051) Core as a Privileged Scaffold in Organic Chemistry

The versatility of the thiochroman core allows for the synthesis of a wide array of derivatives with diverse biological activities. researchgate.net Numerous compounds featuring this scaffold have demonstrated significant pharmacological properties, underscoring its importance in the field. researchgate.netmdpi.com

Academic Significance of Substituted Thiochromans in Contemporary Research

Substituted thiochromans are a focal point of contemporary research due to their broad spectrum of biological activities. These compounds and their oxidized counterparts, thiochroman-4-ones, serve as crucial intermediates in the synthesis of novel bioactive molecules. researchgate.netnih.gov Research has shown that derivatives of the thiochroman scaffold exhibit a range of effects, including antimicrobial, cytotoxic, and antiviral properties. researchgate.net

For instance, certain thiochroman-4-one (B147511) derivatives have been investigated for their potential to induce apoptosis in tumor cells. acs.org The isosteric replacement of oxygen with sulfur in chromanone structures to yield thiochromanones has been shown to enhance bioactivity in some cases. nih.gov The synthesis of these compounds is an active area of research, with various methods being developed to create diverse libraries of substituted thiochromans for biological screening. These synthetic strategies often involve intramolecular cyclization reactions, starting from appropriately substituted thiophenols. acs.orgacgpubs.org The ongoing exploration of substituted thiochromans highlights their potential in developing new therapeutic leads.

Overview of Research Trajectories for 4,4,7-Trimethylthiochroman Analogues

While specific research exclusively on this compound is not extensively detailed in publicly available literature, the research trajectories for its analogues are well-documented. The primary focus of research on related thiochroman structures is the synthesis of novel derivatives and the evaluation of their biological activities. For example, various substituted thiochromans have been synthesized and investigated for their potential as anticancer and antibacterial agents. scirp.org

The synthesis of analogues often involves multi-component reactions or cyclization of precursors to create a library of compounds with different substitution patterns on the aromatic and heterocyclic rings. scirp.orgprepchem.com Research has also explored the photochemical behavior of substituted thiochromanone sulfoxides, revealing complex rearrangement pathways. cdnsciencepub.com Furthermore, analogues of this compound have been used as intermediates in the synthesis of more complex molecules, such as those with potential applications as kinase inhibitors or retinoid-like compounds. google.comokstate.edu The general trend in the research of thiochroman analogues is the exploration of structure-activity relationships, where modifications to the core structure are made to optimize a desired biological effect. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16S

Molecular Weight

192.32 g/mol

IUPAC Name

4,4,7-trimethyl-2,3-dihydrothiochromene

InChI

InChI=1S/C12H16S/c1-9-4-5-10-11(8-9)13-7-6-12(10,2)3/h4-5,8H,6-7H2,1-3H3

InChI Key

KDLSUKOUQHWVNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(CCS2)(C)C

Origin of Product

United States

Elucidation of Reaction Mechanisms and Transformational Pathways of 4,4,7 Trimethylthiochroman Analogues

Mechanisms of Thiochroman (B1618051) Ring Closure and Formation

The construction of the thiochroman scaffold can be achieved through several synthetic strategies, each with its own mechanistic nuances that dictate the regiochemical and stereochemical outcome of the final product.

The synthesis of substituted thiochromans often involves intramolecular cyclization reactions where regioselectivity and stereoselectivity are key considerations. For instance, the formation of thiochroman-4-ones can be achieved through the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids. digitellinc.com The regioselectivity of this reaction is governed by the electronic nature of the substituents on the aromatic ring. Electron-donating groups on the benzene (B151609) ring can activate the ortho and para positions towards electrophilic attack by the acylium ion, influencing where the ring closure occurs. digitellinc.com

Stereoselectivity is a critical aspect in the synthesis of chiral thiochromans. Asymmetric methods have been developed to control the stereochemistry at the newly formed chiral centers. One such approach is the organocatalytic enantioselective tandem Michael–Henry reaction between 2-mercaptobenzaldehydes and β-nitrostyrenes, which yields highly enantioenriched 2,3,4-trisubstituted thiochromanes. nih.gov In this reaction, a cupreine (B190981) catalyst deprotonates the thiol, and the resulting anion adds to the β-nitrostyrene in a stereocontrolled manner. nih.gov The stereochemistry of the major product, a trans,trans-isomer, is determined by the orientation of the reactants within the catalyst's chiral environment. nih.gov Subsequent intramolecular Henry reaction (an aldol-type addition of a nitroalkane to a carbonyl) then forms the six-membered ring with defined stereocenters. nih.gov Recrystallization can further enhance both the diastereoselectivity and enantiomeric excess of the final product. nih.gov

Another strategy for achieving high stereoselectivity is the asymmetric hydrogenation of 4H-(thio)chromenes, which can be catalyzed by rhodium complexes with chiral ligands to produce chiral (thio)chromanes with excellent enantioselectivities. acs.org Furthermore, copper-catalyzed enantioselective hydroallylation of 2H-thiochromenes provides an efficient route to chiral 4-allyl thiochromanes. rsc.orgresearchgate.netnih.gov

The stereoselective synthesis of thiochroman-4-ones has also been accomplished through the ring transformation of chiral 5-ylidene-1,3-dioxan-4-ones with 2-bromothiophenol. researchgate.net This process involves a stereoselective conjugate addition followed by an intramolecular attack of a lithiated aryl ring on a carbonyl group. researchgate.net

Reaction Type Key Features Stereochemical Outcome
Tandem Michael-Henry ReactionOrganocatalytic, tandem reactionHigh diastereo- and enantioselectivity
Asymmetric HydrogenationRhodium-catalyzedExcellent enantioselectivity
Enantioselective HydroallylationCopper-catalyzedHigh yields and enantioselectivities
Ring TransformationInvolves chiral starting materialsStereoselective formation of products

Reactivity of the Thiochroman Ring System

The thiochroman ring system exhibits a rich and varied reactivity profile, allowing for a wide range of chemical transformations. The presence of the sulfur atom, the aromatic ring, and often a carbonyl group in thiochromanones, provides multiple sites for chemical modification.

Thiochroman-4-ones are susceptible to nucleophilic attack at the carbonyl carbon. A prominent example is the conjugate addition of Grignard reagents to thiochromones, which serves as a versatile method for carbon-carbon bond formation at the C2 position. nih.govdigitellinc.com This reaction is typically catalyzed by copper salts, which favor 1,4-addition over 1,2-addition to the α,β-unsaturated ketone system. nih.gov The use of trimethylsilyl (B98337) chloride (TMSCl) as an additive can further enhance the yield of the 1,4-adduct. nih.gov A broad scope of Grignard reagents, including those derived from aryl, heteroaryl, and alkyl halides, can be successfully employed. nih.govnsf.gov

The enantioselective version of this reaction has also been developed, utilizing a copper catalyst with a chiral ferrocene-based ligand. thieme-connect.comthieme-connect.com This method allows for the synthesis of 2-methylthiochromanones with good yields and moderate to good enantiomeric excess. thieme-connect.comthieme-connect.com The mechanism involves the formation of a chiral copper complex that coordinates with both the Grignard reagent and the thiochromone, directing the nucleophilic attack to one face of the molecule. thieme-connect.comthieme-connect.com

Grignard Reagent Copper Catalyst Product Yield (%)
n-Butylmagnesium chlorideCuCN·2LiCl2-Butylthiochroman-4-oneGood
Phenylmagnesium bromideCuCN·2LiCl2-Phenylthiochroman-4-one (Thioflavanone)85
4-Methoxyphenylmagnesium bromideCuCN·2LiCl2-(4-Methoxyphenyl)thiochroman-4-one90
Methylmagnesium bromide[Cu(MeCN)₄]PF₆ with (R,S)-PPF-PtBu₂(S)-2-Methylthiochroman-4-oneup to 96 (up to 87% ee)

The benzene ring of the thiochroman system can undergo electrophilic aromatic substitution. The thioether linkage and the alkyl substituents on the ring influence the regioselectivity of these reactions. wikipedia.org The sulfur atom, through its lone pairs, can donate electron density to the aromatic ring via resonance, acting as an ortho-, para-directing group. wikipedia.org However, its inductive effect is electron-withdrawing. The alkyl groups, such as the methyl groups in 4,4,7-trimethylthiochroman, are electron-donating and also ortho-, para-directing. wikipedia.org

A key example of an intramolecular electrophilic aromatic substitution is the Friedel-Crafts acylation used in the synthesis of thiochroman-4-ones from 3-(phenylthio)propanoic acids. digitellinc.com In this reaction, a Lewis acid catalyst, such as aluminum chloride, generates an acylium ion which then attacks the electron-rich aromatic ring. chemistrysteps.comwikipedia.orgsigmaaldrich.com The position of the cyclization is directed by the existing substituents on the benzene ring. digitellinc.com For a 3-(m-tolylthio)propanoic acid, cyclization would be expected to occur at the positions ortho and para to the methyl group, leading to a mixture of isomeric thiochromanones.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.commasterorganicchemistry.com The interplay of the directing effects of the thioether and the methyl groups in this compound would determine the substitution pattern in such reactions.

Carbocation rearrangements are fundamental processes in organic chemistry, often leading to more stable carbocation intermediates. libretexts.orgbyjus.com A classic example is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of a hydrogen, alkyl, or aryl group. wikipedia.orglibretexts.orgyoutube.comwikipedia.org Such rearrangements are prevalent in the chemistry of bicyclic terpenes. libretexts.org

In the context of thiochromanone chemistry, the formation of a carbocation intermediate, for instance, during an acid-catalyzed reaction or a Friedel-Crafts alkylation, could potentially trigger a rearrangement. libretexts.org For a substrate like this compound, if a carbocation were to be generated at a position adjacent to the quaternary C4 carbon, a 1,2-methyl shift could occur to form a more stable tertiary carbocation. While specific examples of Wagner-Meerwein rearrangements in 4,4,7-trimethylthiochromanone itself are not extensively documented in the provided search results, the principles of carbocation stability suggest that such rearrangements are plausible under appropriate reaction conditions. wikipedia.orgmasterorganicchemistry.comsinica.edu.tw These rearrangements can be influenced by factors such as reaction temperature and the nature of the solvent. libretexts.org

Thiochromenes, which are unsaturated analogues of thiochromans, can participate in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. rsc.orglibretexts.orgyoutube.com In these [4+2] cycloaddition reactions, a conjugated diene reacts with a dienophile. Thiochromenes can potentially act as either the diene or the dienophile, depending on their substitution pattern.

For example, o-thioquinones, which can be considered related to thiochromene systems, have been shown to react with 1,3-dienes. researchgate.net Depending on the reaction conditions, they can act as either a dienophile (via the C=S bond) or a heterodiene (involving the C=C-C=S system), leading to different cycloadducts with high regioselectivity. researchgate.net Thiophene, another sulfur-containing heterocycle, can also undergo Diels-Alder reactions with potent dienophiles like maleimides, often requiring a Lewis acid catalyst. nih.gov

Thia-Diels-Alder reactions, where a sulfur-containing moiety is part of the diene or dienophile, are also known. For instance, thiochalcones can react with α-nitrosoalkenes in a highly regioselective [4+2] cycloaddition. nih.gov The synthesis of thiopyran derivatives, which share a structural motif with thiochromenes, is often achieved through [4+2] cycloaddition reactions. rsc.org These reactions can be highly stereoselective, with the formation of the endo product often being favored. nih.gov The generation of thiochromene derivatives through Diels-Alder reactions has been reported, highlighting the utility of this reaction in building the core thiochromene scaffold. rsc.orgresearchgate.net

Oxidation and Reduction Processes of Thiochromans

The thiochroman scaffold, a core structure in various biologically active compounds, undergoes a range of oxidation and reduction reactions that are fundamental to its chemical transformations and the synthesis of diverse analogues. These processes, particularly at the sulfur atom and the keto group of thiochromanones, significantly influence the molecule's reactivity and properties.

Sulfur Oxidation and its Impact on Thiochroman Reactivity

The sulfur atom in the thiochroman ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. This transformation has a profound impact on the electronic and steric characteristics of the molecule, thereby altering its reactivity. The oxidation state of the sulfur atom can be controlled by the choice of oxidizing agent and reaction conditions. organic-chemistry.org

Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide (H₂O₂), peroxycarboxylic acids, and sodium periodate. organic-chemistry.orgnih.gov The selective oxidation to sulfoxides without further oxidation to sulfones can be achieved by carefully controlling the stoichiometry of the oxidant. organic-chemistry.org For instance, using one equivalent of an oxidizing agent under mild conditions typically favors the formation of the sulfoxide (B87167).

Further oxidation of the sulfoxide to the corresponding sulfone requires more vigorous conditions or a stronger oxidizing agent. ebsco.com The resulting sulfone is generally more stable and less reactive than the sulfoxide. The introduction of one or two oxygen atoms to the sulfur significantly withdraws electron density from the thiochroman ring system, making it more electron-deficient. This electronic perturbation can influence the reactivity of other functional groups on the molecule. For example, the increased electrophilicity of the aromatic ring can affect its susceptibility to electrophilic substitution reactions.

The table below summarizes common reagents for the oxidation of thiochroman analogues.

Transformation Reagent Typical Conditions Product
Thiochroman to Thiochroman-1-oxideHydrogen Peroxide (H₂O₂)Stoichiometric amount, mild temperatureSulfoxide
Thiochroman to Thiochroman-1,1-dioxideExcess Hydrogen Peroxide (H₂O₂)Higher temperature or catalystSulfone
Thiochroman to Thiochroman-1-oxidem-Chloroperoxybenzoic acid (mCPBA)Controlled stoichiometry, low temperatureSulfoxide

The formation of sulfoxides introduces a stereocenter at the sulfur atom, leading to the possibility of diastereomers if other stereocenters are present in the molecule. The stereochemistry of the sulfoxide can influence the molecule's biological activity and its conformational preferences.

Regioselective Reduction Strategies for Thiochromanones

Thiochromanones, which possess a ketone group within the heterocyclic ring, are key intermediates in the synthesis of many thiochroman derivatives. The regioselective reduction of the carbonyl group is a crucial transformation to produce thiochromanols and other reduced analogues.

Catalytic hydrogenation is a widely employed method for the reduction of ketones. researchgate.netnih.govexlibrisgroup.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. mdpi.com The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can influence the stereoselectivity of the reduction, leading to the preferential formation of either the cis or trans alcohol.

Hydride reagents are also effective for the reduction of thiochromanones. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces ketones and aldehydes. For more sterically hindered or less reactive ketones, stronger reducing agents like lithium aluminum hydride (LiAlH₄) may be required. The regioselectivity of these reductions is generally high for the carbonyl group, leaving other functional groups such as esters or aromatic rings intact under appropriate conditions.

The table below presents common reduction strategies for thiochromanone analogues.

Substrate Reducing Agent/Catalyst Solvent Product
Thiochroman-4-one (B147511)Sodium Borohydride (NaBH₄)Methanol or Ethanol (B145695)Thiochroman-4-ol (B1596091)
Thiochroman-4-oneLithium Aluminum Hydride (LiAlH₄)Diethyl ether or THFThiochroman-4-ol
Thiochroman-4-oneH₂ / Palladium on Carbon (Pd/C)Ethanol or Ethyl AcetateThiochroman-4-ol

Reaction Kinetics and Thermodynamic Considerations in Thiochroman Transformations

Understanding the reaction kinetics and thermodynamics of thiochroman transformations is essential for optimizing reaction conditions and predicting product distributions. The rates of these reactions are influenced by factors such as the nature of the reactants, temperature, and the presence of catalysts.

Kinetic studies of oxidation and reduction reactions of thiochroman analogues can provide insights into the reaction mechanisms. For instance, determining the order of the reaction with respect to the substrate and the reagent can help elucidate the rate-determining step. Flash photolysis techniques have been used to study the kinetics of complex chemical transformations by observing the formation and decay of transient intermediates on a very short timescale. researchgate.net While specific kinetic data for this compound are not available, general principles of reaction kinetics can be applied to its analogues.

The thermodynamic parameters of a reaction, such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), determine the position of the equilibrium and the spontaneity of the reaction. nih.gov Exothermic reactions (negative ΔH) are generally favored at lower temperatures, while reactions with a positive entropy change are favored at higher temperatures. Calorimetry can be used to experimentally determine the enthalpy of a reaction. nih.gov

For example, the oxidation of a thiochroman to a sulfoxide and then to a sulfone is a stepwise process, with each step having its own kinetic and thermodynamic profile. The first oxidation to the sulfoxide is generally faster and more exothermic than the subsequent oxidation to the sulfone.

The table below outlines the general thermodynamic considerations for the key transformations of thiochroman analogues.

Reaction Enthalpy Change (ΔH) Entropy Change (ΔS) Gibbs Free Energy (ΔG) General Considerations
Sulfur OxidationGenerally ExothermicGenerally NegativeSpontaneous at lower temperaturesThe formation of more ordered sulfoxides and sulfones from the thioether and an oxidizing agent leads to a decrease in entropy.
Carbonyl ReductionGenerally ExothermicGenerally NegativeSpontaneous at lower temperaturesThe conversion of a planar carbonyl group to a tetrahedral alcohol reduces the degrees of freedom, often resulting in a negative entropy change.

By analyzing the kinetic and thermodynamic aspects of these transformations, chemists can develop more efficient and selective synthetic routes to a wide range of thiochroman analogues with desired chemical and physical properties.

Advanced Spectroscopic and Crystallographic Analyses for 4,4,7 Trimethylthiochroman Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Thiochroman (B1618051) Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. For 4,4,7-trimethylthiochroman, ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, while advanced techniques can offer insights into the molecule's conformational dynamics.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would likely show an ABX coupling pattern for the protons on the benzene (B151609) ring. The protons at C5 and C6 would appear as doublets, with their specific chemical shifts influenced by the electron-donating methyl group at C7. The proton at C8 would likely appear as a singlet or a narrowly split multiplet.

In the aliphatic region, the two methyl groups at the C4 position are expected to be diastereotopic and thus magnetically non-equivalent, giving rise to two separate singlets. The methylene (B1212753) protons at C2 and C3 would likely appear as complex multiplets due to their diastereotopic nature and coupling to each other. The methyl group at C7 would present as a singlet in the aromatic region, shifted upfield due to the shielding effect of the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H5 ~7.0-7.2 d ~8.0
H6 ~6.8-7.0 d ~8.0
H8 ~6.7-6.9 s -
C2-H₂ ~2.8-3.0 m -
C3-H₂ ~1.8-2.0 m -
C4-(CH₃)₂ ~1.3-1.5 s -

Note: These are predicted values and may vary based on experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 13 distinct carbon signals are expected, corresponding to each unique carbon atom in the structure. The chemical shifts of the aromatic carbons are influenced by the substitution pattern. The quaternary carbons (C4, C7, C8a, and C4a) would be readily identifiable. The gem-dimethyl groups at C4 will produce a characteristic signal for the quaternary carbon and two signals for the methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 ~25-30
C3 ~30-35
C4 ~35-40
C4a ~125-130
C5 ~128-132
C6 ~125-130
C7 ~135-140
C8 ~120-125
C8a ~130-135
C4-(CH₃)₂ ~28-32 (each)

Note: These are predicted values and may vary based on experimental conditions.

To probe the conformational dynamics of the thiochroman ring, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. sigmaaldrich.com These experiments can reveal through-space correlations between protons, providing evidence for the preferred conformation of the six-membered heterocyclic ring. For instance, correlations between one of the C4-methyl groups and the axial or equatorial protons at C3 and C5 could help establish the chair or boat-like conformation of the thiochroman ring system. sigmaaldrich.com

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization of Thiochromans

Vibrational spectroscopy provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ range. The C-S stretching vibration is typically weak and appears in the fingerprint region, around 600-800 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds. nih.gov For this compound, the aromatic ring vibrations and the C-S bond would likely give rise to distinct Raman signals. The symmetric vibrations of the gem-dimethyl group might also be more prominent in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3000-3100 3000-3100
Aliphatic C-H Stretch 2850-3000 2850-3000
Aromatic C=C Stretch 1450-1600 1450-1600
CH₂ Bend ~1465 ~1465
CH₃ Bend ~1375 ~1375

Note: These are predicted values based on group frequencies.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis of Thiochromans

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₁₂H₁₆S), the molecular ion peak [M]⁺ would be expected at m/z 192. The isotopic peak [M+2]⁺ due to the presence of the ³⁴S isotope would be observed with a relative abundance of approximately 4.5% of the molecular ion peak.

The fragmentation pattern would likely involve the loss of a methyl group (CH₃) from the gem-dimethyl group at C4, leading to a stable tertiary carbocation at m/z 177. Another characteristic fragmentation could be the retro-Diels-Alder reaction of the heterocyclic ring, leading to the expulsion of isobutylene (B52900) and the formation of a thio-o-quinone methide radical cation.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Predicted Fragment
192 [M]⁺ (Molecular Ion)
177 [M - CH₃]⁺

Note: Fragmentation is dependent on the ionization technique used.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* transitions of the aromatic ring. The presence of the sulfur atom (a chromophore with non-bonding electrons) and the alkyl substituents on the benzene ring will influence the position and intensity of these absorption maxima (λ_max). The sulfur atom's lone pairs can participate in n→σ* transitions, which typically occur at shorter wavelengths. The methyl groups, acting as auxochromes, are expected to cause a slight bathochromic (red) shift of the π→π* transitions compared to the unsubstituted thiochroman.

Table 5: Predicted UV-Vis Absorption Maxima for this compound in Ethanol (B145695)

Electronic Transition Predicted λ_max (nm)
π→π* (Benzene Ring) ~260-280

Note: The solvent can influence the position of the absorption maxima.

X-ray Crystallography for Definitive Three-Dimensional Structural Analysis of Thiochroman Compounds

X-ray crystallography has become the most reliable method for elucidating the absolute configurations and precise spatial arrangements of atoms within natural and synthetic products. rsc.org While obtaining high-quality single crystals suitable for analysis can be a significant challenge, the detailed structural insights gained are unparalleled. rsc.orgrsc.org For the thiochroman class of compounds, crystallographic analysis provides unequivocal proof of structure, confirming connectivity and stereochemistry that may be ambiguous from spectroscopic data alone. acs.orgnih.gov

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. creative-biostructure.com The method involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. drugtargetreview.com This pattern is a direct consequence of the crystal's internal, repeating atomic arrangement. drugtargetreview.com

While a crystal structure for this compound itself is not publicly documented, analysis of its analogues provides critical insight into the structural characteristics of the thiochroman scaffold. A notable example is a thiochromeno[4,3-b]pyridine derivative, whose structure was unequivocally confirmed by SC-XRD. acs.orgnih.govresearchgate.net The analysis provided definitive proof of the compound's regioselectivity and skeletal structure, which was supported by NMR spectroscopy. acs.orgnih.gov

Crystallographic data for this thiochroman analogue reveals key structural parameters. acs.org The study of such derivatives is crucial for understanding how substitutions and ring fusions affect the conformation and packing of the core thiochroman structure. iucr.orgsemanticscholar.org

Table 1: Crystallographic Data for a Thiochromeno[4,3-b]pyridine Analogue (Compound 4s) acs.org
ParameterValue
Empirical FormulaC24H19N3O3S
Formula Weight429.49
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)14.478(3)
b (Å)7.7084(15)
c (Å)18.513(4)
β (°)106.75(3)
Volume (ų)1977.3(7)
Z (molecules/unit cell)4

A significant bottleneck in traditional crystallography is the requirement for single crystals of a sufficient size and quality, typically around 100 micrometers. typepad.com Many complex organic molecules, including potentially novel thiochroman derivatives, yield only microcrystalline or nanocrystalline powders that are unsuitable for conventional diffraction experiments. rsc.orgrsc.org

Serial Femtosecond Crystallography (SFX) using an X-ray Free-Electron Laser (XFEL) is a revolutionary technique developed to overcome this limitation. typepad.comnih.gov An XFEL produces extremely bright and short X-ray pulses, lasting only femtoseconds (10⁻¹⁵ s). drugtargetreview.comtypepad.com The SFX method involves delivering thousands of microcrystals, often suspended in a liquid jet, into the path of the XFEL beam. typepad.comiucr.org A diffraction pattern is captured from each crystal just before it is destroyed by the intense pulse, a principle known as "diffraction-before-destruction". drugtargetreview.comnih.gov These numerous "snapshot" patterns are then computationally merged to assemble a complete three-dimensional structure. typepad.com

The application of this technique to small organic molecules, known as smSFX, has been established as a proven method for high-quality, de novo structure determination from microcrystals. iucr.org This approach would be highly advantageous for analyzing thiochroman derivatives that are difficult to crystallize. It enables high-resolution, radiation-damage-free structure determination from crystals that are far too small for traditional methods, thereby expanding the range of compounds that can be structurally characterized. drugtargetreview.comnih.gov

The structural analysis of complex organic molecules often requires advanced crystallographic strategies beyond routine SC-XRD. When suitable single crystals cannot be grown, several innovative methods can be employed.

Powder X-ray Diffraction (PXRD): For materials that only form polycrystalline powders, PXRD can sometimes be used for structure solution. While more challenging than SC-XRD, modern computational methods have made it increasingly possible to solve the crystal structures of organic compounds from high-quality powder data. jst.go.jp

Multi-grain Crystallography: This technique is designed for samples that are polycrystalline or contain multiple crystal domains. Advanced software can identify the diffraction spots from a single crystallite within the polycrystalline mass, allowing for the determination of its unit cell and subsequent structure solution, a process that has become feasible even with laboratory X-ray sources. nih.gov

Advanced Crystallization Methods: For molecules that resist crystallization, innovative techniques can be used. The "crystalline sponge" method involves soaking the target molecule into a pre-formed, porous host crystal, which then allows for diffraction analysis of the ordered guest molecule. rsc.orgrsc.org Co-crystallization with a "crystalline mate" is another strategy to induce crystal formation through supramolecular interactions. rsc.org

Electron Diffraction (ED): Because electrons interact much more strongly with matter than X-rays, electron diffraction can be used to determine the structures of nanocrystals that are far too small for any X-ray diffraction technique. rsc.orgacs.org This has emerged as a powerful tool for the structural analysis of complex organic molecules that yield only nanoscale crystalline material. acs.org

These advanced methodologies provide a powerful toolkit for researchers to elucidate the definitive three-dimensional structures of complex thiochroman derivatives, even when faced with challenging or minimal crystalline samples.

Computational and Theoretical Investigations of 4,4,7 Trimethylthiochroman and Its Derivatives

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to predict molecular properties and reaction mechanisms.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. growingscience.com DFT calculations are frequently used to determine the energies of these orbitals. researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap implies that the molecule is more reactive. mdpi.com

Table 1: Illustrative Frontier Orbital Energies Calculated by DFT This table demonstrates the type of data generated from DFT calculations for molecular orbital analysis. Specific values for 4,4,7-Trimethylthiochroman would require dedicated computational studies.

Parameter Description Typical Energy (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -5.0 to -7.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -3.0
Energy Gap (ΔE) Difference between ELUMO and EHOMO 2.0 to 6.0

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich or electron-poor. wolfram.com

Typically, MEP surfaces are color-coded:

Red: Indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net

Blue: Represents regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net

Green: Denotes areas of neutral potential. wolfram.com

By analyzing the MEP map of this compound, one could identify the likely sites for intermolecular interactions, such as hydrogen bonding, and predict the molecule's behavior in chemical reactions. mdpi.comias.ac.in The electron-rich sulfur atom and aromatic ring would be expected to be key features on its MEP surface.

A crucial first step in most computational studies is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. researchgate.netscientific-journal.com DFT methods are highly effective for determining these stable structures. scientific-journal.com

Following optimization, a vibrational frequency analysis is performed to confirm that the obtained structure is a true energy minimum on the potential energy surface. q-chem.com A stable structure will have all real (positive) vibrational frequencies; the presence of any imaginary frequencies indicates a transition state rather than a minimum. nih.gov Furthermore, this analysis yields a theoretical vibrational spectrum (e.g., IR and Raman). q-chem.com Comparing these calculated frequencies with experimental spectroscopic data allows for structural validation and detailed assignment of vibrational modes. josorge.com

Table 2: Illustrative Vibrational Frequency Data This table shows representative data from a vibrational frequency analysis. Specific frequencies for this compound would be determined through DFT calculations.

Vibrational Mode Description Calculated Frequency (cm-1)
1 C-H stretch (aromatic) ~3100
2 C-H stretch (aliphatic/methyl) ~2950
3 C=C stretch (aromatic ring) ~1600
4 C-S stretch ~700

DFT calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, especially those involving catalysts. researchgate.netpitt.edu By modeling the reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway. mdpi.com This allows for the determination of activation energies and reaction thermodynamics, providing a comprehensive understanding of the catalytic cycle. researchgate.net For reactions involving derivatives of this compound, DFT could be used to explore how the thiochroman (B1618051) moiety participates in or influences a catalytic process, helping to rationalize experimental outcomes and guide the design of new reactions or catalysts. pitt.edu

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The thiochroman ring system is not planar and can adopt several different three-dimensional conformations. The specific conformation can significantly impact the molecule's physical properties and biological activity. Molecular dynamics (MD) simulations, often paired with molecular mechanics (MM) force fields, are powerful techniques for exploring the conformational landscape of a molecule. nih.govnih.gov

MD simulations track the movements of atoms over time, allowing the molecule to sample a wide range of possible shapes. nih.gov From these simulations, researchers can identify the most stable, low-energy conformers and determine the energy barriers for interconversion between them. nih.gov For this compound, this analysis would reveal the preferred orientation of the methyl groups and the puckering of the heterocyclic ring, which are critical for understanding how it interacts with other molecules.

Pharmacophore Modeling for Understanding Molecular Recognition and Target Interactions

In the context of medicinal chemistry and drug design, pharmacophore modeling is a vital computational technique. ijper.org A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups—that are necessary for a molecule to bind to a specific biological target and elicit a response. researchgate.netfigshare.com

If this compound or its derivatives were found to have biological activity, pharmacophore modeling could be employed to understand the key interactions at the molecular level. nih.gov By analyzing a set of active compounds, a common feature pharmacophore model can be generated. figshare.com This model not only provides insight into the mechanism of action but also serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that possess the required features and may exhibit similar or improved activity. researchgate.net

Table of Mentioned Compounds

Compound Name

Ligand-Based Pharmacophore Model Generation

Ligand-based pharmacophore modeling is a powerful computational strategy employed when the three-dimensional structure of the biological target is unknown. volkamerlab.org This approach relies on a set of known active ligands to derive a 3D model that encapsulates the essential steric and electronic features required for biological activity. volkamerlab.orgnih.gov The fundamental principle is that molecules with similar biological activities often share a common binding mode and, therefore, a common arrangement of key chemical features. nih.gov

The process begins with the selection of a training set of diverse, potent, and conformationally flexible ligands known to act on a specific target. figshare.com These molecules are then superimposed in 3D space to identify the common chemical functionalities that are crucial for their interaction with the receptor. These functionalities, known as pharmacophoric features, typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

Positive and Negative Ionizable Groups

For thiochroman derivatives, a hypothetical ligand-based pharmacophore model would identify the key features distributed across the core scaffold and its substituents that are consistently present in the most active compounds. For instance, a model might highlight the sulfur atom within the thiochroman ring as a potential hydrogen bond acceptor or hydrophobic feature, the aromatic ring as a crucial site for π-π stacking or hydrophobic interactions, and specific substituents as key hydrogen bond donors or acceptors. figshare.comresearchgate.net The resulting model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules that possess the desired pharmacophoric features and are therefore likely to be active. nih.gov

Table 1: Common Pharmacophoric Features in Ligand-Based Models

Feature Type Description Potential Role in Thiochroman Derivatives
Hydrogen Bond Acceptor (HBA) A Lewis base capable of accepting a hydrogen bond. Oxygen in a carbonyl group (thiochromanone), Nitrogen in substituents.
Hydrogen Bond Donor (HBD) A functional group capable of donating a hydrogen bond. Hydroxyl or amine groups on substituents.
Hydrophobic (HY) A non-polar region of the molecule. The dimethyl-substituted carbon, the aromatic ring, and alkyl substituents.

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | The benzene (B151609) ring portion of the thiochroman scaffold, crucial for stacking interactions. |

Structure-Based Pharmacophore Model Generation from Receptor-Ligand Complexes

When the 3D structure of the target receptor, particularly in complex with a ligand, is available through methods like X-ray crystallography, a structure-based pharmacophore model can be generated. volkamerlab.orgdovepress.com This approach offers a more precise representation of the essential interactions, as it is derived directly from the observed binding mode of a ligand within the receptor's active site. dovepress.com

The generation of a structure-based model involves analyzing the key intermolecular interactions between the ligand and the amino acid residues of the protein's binding pocket. dovepress.com Software tools can identify and map features such as:

Hydrogen bonds between the ligand and specific residues.

Hydrophobic contacts with non-polar residues.

Ionic interactions with charged residues.

Aromatic or π-π stacking interactions.

For a thiochroman derivative, this method would map the precise 3D coordinates of its functional groups that are actively engaged in binding. For example, if the 7-methyl group fits into a specific hydrophobic pocket, a hydrophobic feature would be placed at that location in the model. Similarly, if a substituent on the thiochroman ring forms a hydrogen bond with a serine residue, a corresponding HBD or HBA feature is defined. longdom.org This method ensures that the generated pharmacophore accurately reflects the geometry and chemical environment of the active site. dovepress.com

Shared Feature Pharmacophore Models and Exclusion Volume Mapping

To enhance the predictive power and specificity of pharmacophore models, researchers often generate multiple models from different ligands or receptor-ligand complexes and then identify the common, or "shared," features. longdom.org This process helps to distill the most critical interaction points that are consistently present across a range of active compounds, creating a more robust consensus model. researchgate.net

A crucial refinement to these models is the addition of exclusion volumes. nih.gov These are 3D spheres placed in the model to represent regions of space occupied by the receptor's atoms. By defining these "forbidden" areas, the model can effectively filter out compounds that, while matching the key pharmacophoric features, would clash with the protein surface and thus be unable to bind. nih.gov This is particularly important for increasing the model's ability to distinguish between active and inactive compounds, thereby reducing the number of false positives in virtual screening campaigns. nih.gov For thiochroman derivatives, exclusion volumes would define the boundaries of the binding pocket, ensuring that any potential hit molecule fits snugly without steric hindrance.

Quantitative Structure-Activity Relationship (QSAR) Studies for Thiochroman Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.org The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. nih.gov

To build a QSAR model, a training set of compounds with known biological activities (e.g., IC50 values) is required. For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors can encode various aspects of the molecule's structure and properties, including:

Topological descriptors: Based on the 2D graph of the molecule (e.g., molecular connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area).

Electronic descriptors: Related to the electron distribution (e.g., partial charges, dipole moment).

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is derived that links the descriptors to the observed biological activity. longdom.org

For thiochroman derivatives, a QSAR study could reveal which structural modifications are most likely to enhance bioactivity. nih.gov For example, a model might show that increasing the hydrophobicity of a substituent at a particular position and adding a hydrogen bond donor at another position correlates with a significant increase in potency. mdpi.com

The predictive power of a QSAR model is rigorously validated using both internal (e.g., cross-validation) and external (using a separate test set of compounds) methods. mdpi.com A statistically robust and validated QSAR model becomes a valuable predictive tool, allowing researchers to estimate the activity of newly designed thiochroman analogs before they are synthesized, thereby saving time and resources in the lead optimization process. nih.govmdpi.com

Mechanistic Insights into Biological Activities of Thiochroman Derivatives Excluding Human Clinical Data

Structure-Activity Relationship (SAR) Studies for Thiochroman (B1618051) Scaffolds

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of lead compounds. For the thiochroman scaffold, these studies have identified key molecular features that govern their biological activities. nih.gov

Impact of Substituents on Bioactivity and Target Specificity

The type and position of substituents on the thiochroman ring significantly influence its bioactivity and selectivity for biological targets. nih.gov The introduction of various functional groups can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with enzymes or receptors.

For instance, in a series of 7-hydroxy-3-(4-hydroxyphenyl)-3-methylthiochroman derivatives, the presence of a methyl group at the 3-position and a terminal perfluoroalkyl moiety on a side chain at the 4-position were found to be important for increasing estrogen receptor binding and antiestrogen (B12405530) activities. nih.gov In the context of antileishmanial activity, thiochroman-4-one (B147511) derivatives bearing a vinyl sulfone moiety demonstrated significant potency. nih.gov Specifically, aromatic substituents at the 3rd position with strong electron-withdrawing groups like trifluoromethyl (CF3) were shown to increase potency against Leishmania donovani. nih.gov

Conversely, replacing these with an alkyl chain at the same position led to a reduction in both selectivity and potency. nih.gov In antibacterial thiochroman-4-one derivatives, a methoxy (B1213986) substituent was found to enhance activity, while a methyl group also provided significant, albeit lower, activity. nih.gov Furthermore, the addition of a carboxamide linker at the 2nd position has been shown to improve both antibacterial and antifungal properties. nih.gov

Steric and Electronic Factors Influencing Biological Interactions

Both steric and electronic factors are fundamental to the biological interactions of thiochroman derivatives. nih.gov Steric effects arise from the spatial arrangement of atoms, where bulky substituents can hinder the molecule from fitting into a biological target's active site. wikipedia.org Electronic effects relate to the distribution of charge in a molecule, influencing how it interacts with the target. nih.govrsc.org

The sulfur atom in the thiochroman ring is a key contributor to its electronic properties. Its polarizability and ability to exist in various oxidation states allow for diverse chemical reactivity and interactions. nih.gov The saturated nature of the thiochromane ring offers stereochemical flexibility, which can be leveraged to enhance drug-receptor interactions. nih.gov

In antileishmanial thiochroman-4-one 1,1-dioxide derivatives, the presence of electron-attracting substituents did not necessarily lead to increased activity, suggesting a complex interplay of factors. nih.gov However, alterations in the position of a bromine atom on the ring resulted in a significant drop in activity against trypanosomes, indicating high sensitivity to positional changes around the sulfur atom. nih.gov The relationship between electronic properties and antimicrobial efficacy was also highlighted in studies of thiochromanone-containing spiro pyrrolidines, where lower HOMO-LUMO energy gaps correlated with increased reactivity and biological activity. nih.gov

Antimicrobial Activity Mechanisms

Thiochroman derivatives have demonstrated a broad spectrum of antimicrobial activities, and research has begun to elucidate the mechanisms behind their action. These mechanisms often involve the inhibition of essential microbial enzymes or the disruption of cellular pathways. nih.gov

Antibacterial Action of Thiochromanone Derivatives: Specific Moieties and Their Correlation with Activity

Thiochromanone derivatives have been identified as promising antibacterial agents. mdpi.com Their mechanism of action is often linked to the specific chemical groups (moieties) attached to the core structure.

For example, a series of thiochromanone derivatives featuring a sulfonyl hydrazone moiety displayed good in vitro antibacterial activity against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), and Xanthomonas axonopodis pv. citri (Xac). mdpi.com Another study synthesized thiochroman-4-one derivatives that incorporated carboxamide and 1,3,4-thiadiazole (B1197879) thioether functionalities, which also showed antibacterial properties. nih.gov

In one study, spiro-pyrrolidine derivatives tethered to a thiochromanone scaffold were evaluated. Compound 8 from this series showed the best activity, with Minimum Inhibitory Concentration (MIC) values of 32 μg/mL against several Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. nih.gov Another set of derivatives, 15a and 15b , also showed promising results against S. aureus, with compound 15b having an MIC of 3.9 μg/mL. nih.gov The enhanced activity of 15b was attributed to its methoxy substituent. nih.gov

Antibacterial Activity of Selected Thiochromanone Derivatives
CompoundBacterial StrainActivity (MIC in μg/mL)Key Moiety
Compound 8Bacillus subtilis, Staphylococcus aureus32Spiro-pyrrolidine
Compound 15aS. aureus MTCC 96>3.9Methyl substituent
Compound 15bS. aureus MTCC 963.9Methoxy substituent
Compound 4iXanthomonas oryzae pv. oryzae8.67 (EC50)Sulfonyl hydrazone

Antifungal Action of Thiochroman Analogues: Correlation with Binding to Enzyme Active Sites (e.g., N-myristoyltransferase)

The antifungal activity of thiochroman analogues is an area of active investigation, with some derivatives showing potent inhibition of fungal growth. mdpi.com A key mechanism identified is the inhibition of N-myristoyltransferase (NMT), an enzyme essential for the viability of fungi such as Candida albicans and Cryptococcus neoformans. nih.govcreative-biolabs.com NMT catalyzes the attachment of myristate, a fatty acid, to proteins, a process crucial for their function and localization within the cell. creative-biolabs.com

Thiochroman-4-one derivatives have been specifically investigated as NMT inhibitors. nih.gov Molecular docking studies have shown that these compounds can bind effectively to the active site of fungal NMT. For example, a 6-alkyl-indolo-[3,2-c]-2H-thiochroman derivative, Compound 18 , demonstrated superior antifungal activity against C. albicans (MIC of 4 μg/mL) compared to established drugs like fluconazole. nih.gov Its potency was linked to a pyrrolidine (B122466) chain on the indole (B1671886) ring, which significantly increased its binding effectiveness to the NMT active site. nih.gov

Another thiochroman-4-one derivative, Compound 22 , exhibited very potent antifungal activity with MIC values as low as 0.5 μg/mL against C. albicans. nih.gov Spiro-indoline thiochromane scaffolds have also yielded compounds with potent inhibition against invasive fungi, such as Candida neoformans (MIC of 8 μg/mL). nih.gov

Antifungal Activity and NMT Inhibition of Thiochroman Analogues
CompoundFungal StrainActivity (MIC in μg/mL)Target/Mechanism
Compound 18Candida albicans4N-myristoyltransferase (NMT) inhibition
Compound 22Candida albicans0.5N-myristoyltransferase (NMT) inhibition
Compound 17Candida neoformans8Spiro-indoline thiochromane scaffold

Antiparasitic Activity Mechanisms

Thiochroman derivatives have emerged as a promising scaffold for the development of novel antiparasitic agents, particularly against protozoan parasites like Leishmania and Trypanosoma. nih.govresearchgate.net The mechanisms of action often involve targeting parasite-specific enzymes or pathways that are essential for their survival. ebsco.com

One of the primary targets for thiochroman-based compounds is the redox metabolism of these parasites. nih.gov For example, 4H-thiochromen-4-one 1,1-dioxide derivatives have been shown to be effective against Leishmania and Trypanosoma. nih.gov These compounds are believed to act as allosteric inhibitors of trypanothione (B104310) reductase (TR), a crucial enzyme in the parasite's defense against oxidative stress. nih.gov By inhibiting TR, these compounds disrupt the parasite's ability to manage reactive oxygen species (ROS), leading to an accumulation of ROS and subsequent cell death. nih.gov

SAR studies have revealed that thiochroman-4-one derivatives with a vinyl sulfone moiety are particularly active against Leishmania panamensis. nih.gov Compound 32 from this class showed high potency and a significant selectivity index, surpassing the reference drug amphotericin B. nih.gov Additionally, thiochroman-4-one hydrazone derivatives have been synthesized and shown to possess antileishmanial activity. nih.gov The antiparasitic effect of these compounds is thought to be related to their ability to interfere with essential metabolic pathways unique to the parasites. ebsco.com

Antiparasitic Activity of Thiochroman Derivatives
Compound ClassParasiteProposed Mechanism of Action
4H-Thiochromen-4-one 1,1-dioxidesLeishmania, TrypanosomaAllosteric inhibition of trypanothione reductase (TR), leading to ROS accumulation
Thiochroman-4-ones with vinyl sulfone moietyLeishmania panamensisInhibition of essential metabolic pathways
Thiochroman-4-one hydrazone derivativesLeishmaniaInterference with parasitic metabolic pathways

Antiviral Activity Mechanisms: Correlation with Inhibition of Viral Enzymes (e.g., SARS-CoV-2 Mpro)

While direct studies on the antiviral activity of 4,4,7-trimethylthiochroman are absent, the broader class of sulfur-containing compounds and related heterocyclic structures have been investigated for their potential to inhibit viral enzymes. A key target for antiviral drug development, particularly against coronaviruses, is the main protease (Mpro or 3CLpro). scienceopen.comresearchgate.net This enzyme is a cysteine protease that plays a critical role in viral replication. scienceopen.comresearchgate.net

The mechanism of inhibition often involves the covalent modification of the catalytic cysteine residue (Cys145) in the Mpro active site. scienceopen.com For example, organoselenium compounds like ebselen (B1671040) and its derivatives have been shown to inhibit SARS-CoV-2 Mpro through selenation of the catalytic cysteine. scienceopen.com Similarly, thiol-based chemical probes can exhibit antiviral activity by disrupting key disulfide bonds in viral proteins, such as the spike glycoprotein (B1211001) of SARS-CoV-2, through a reduction mechanism. nih.govnih.gov This disruption can lead to conformational changes that impair the virus's ability to bind to host cell receptors. nih.govnih.gov

Given that thiochroman derivatives possess a sulfur atom within their core structure, it is plausible that they could be designed to target viral cysteine proteases like SARS-CoV-2 Mpro. The sulfur atom could potentially interact with the active site cysteine, leading to enzyme inhibition. However, further research and specific studies on thiochroman derivatives are necessary to validate this hypothesis.

Mechanisms of Other Reported Biological Activities (e.g., Anticancer Potential at a Molecular Level)

Thiochroman-4-one derivatives have demonstrated potential as anticancer agents. nih.gov The anticancer activity of these compounds appears to be linked to their ability to induce apoptosis (programmed cell death) in cancer cells. mdpi.com

The molecular mechanisms underlying the anticancer effects of thiochroman-related compounds are diverse. For instance, some derivatives of 1,3,4-oxadiazole, another heterocyclic structure, have been shown to exert their anti-proliferative effects by inhibiting various biological targets, including growth factors, enzymes, and kinases. mdpi.com In breast cancer cell lines, certain molecules have been found to induce apoptosis through the internal cellular pathway. mdpi.com

Furthermore, thiochroman derivatives have been explored as selective estrogen receptor degraders (SERDs) and antagonists for the treatment of endocrine-resistant breast cancer. nih.gov These compounds can effectively degrade and antagonize the wild-type estrogen receptor alpha (ERα) as well as clinically relevant mutants, thereby suppressing tumor growth. nih.gov

Reported Biological Activities and Potential Mechanisms of Thiochroman and Related Derivatives
Biological ActivityCompound ClassPotential Molecular MechanismReference
Anti-LeishmanialThiochromones with Vinyl SulfoneInhibition of cysteine proteases nih.gov
Antiviral (potential)Sulfur-containing heterocyclesInhibition of viral cysteine proteases (e.g., SARS-CoV-2 Mpro) scienceopen.comresearchgate.net
AnticancerThiochroman-4-one derivativesInduction of apoptosis nih.govmdpi.com
Anticancer (Breast Cancer)Thiochroman derivativesSelective estrogen receptor degradation and antagonism nih.gov

Advanced Research Avenues and Potential Applications of 4,4,7 Trimethylthiochroman in Chemical Sciences

Innovation in Green Synthetic Methodologies for Thiochroman (B1618051) Production

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For the production of thiochroman derivatives, several green methodologies are being explored to minimize waste, reduce energy consumption, and avoid hazardous reagents.

Microwave-Assisted Synthesis : This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. The synthesis of various heterocyclic compounds, including sulfur-containing ones, has been successfully performed under microwave irradiation, which can promote cyclocondensation and cycloaddition reactions efficiently.

Ultrasound-Assisted Synthesis : Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. The phenomenon of acoustic cavitation creates localized high-pressure and high-temperature zones, which can enhance reaction rates and yields. This method has been applied to the synthesis of S-heterocycles, offering benefits such as shorter reaction times and simpler work-ups compared to conventional methods.

Flow Chemistry : Continuous flow chemistry offers significant advantages in terms of safety, scalability, and control over reaction parameters. By performing reactions in a continuous stream through a reactor, issues related to heat and mass transfer are minimized. This technology is particularly valuable for handling hazardous reagents and unstable intermediates, making it a promising green approach for the multi-step synthesis of complex thiochroman derivatives.

Green Synthetic MethodKey AdvantagesRelevance to Thiochroman Synthesis
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, higher yields, improved purity.Efficiently promotes cyclization and condensation reactions to form the thiochroman ring.
Ultrasound-Assisted Synthesis Enhanced reaction rates, lower costs, excellent yields, simple workups.Accelerates the formation of S-heterocycles through sonochemical effects.
Flow Chemistry Precise control, improved safety, scalability, efficient for multi-step synthesis.Enables safe and scalable production, with potential for integrated analysis and purification.

Development of Novel Catalysts for Thiochroman Synthesis and Transformations

Catalysis is pivotal in developing efficient and selective methods for synthesizing and functionalizing thiochromans. Research is focused on organocatalysis, metal-based catalysis, and biocatalysis to access novel thiochroman structures with high precision.

Organocatalysis : The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. For thiochromans, chiral organocatalysts such as cupreine (B190981), amidine-based catalysts, and cinchona alkaloid-thioureas have been employed in tandem reactions to produce highly enantioenriched thiochroman derivatives. rsc.orgresearchgate.net These catalysts operate under mild conditions and offer a metal-free alternative for constructing stereochemically complex scaffolds.

Metal-Based Catalysis : Transition metals play a crucial role in forming the thiochroman ring and its subsequent transformations. Rhodium-catalyzed hydroacylation/thio-conjugate-addition sequences provide a one-pot process to synthesize thiochroman-4-ones. nih.gov Copper catalysts are effective for the 1,4-conjugate addition of Grignard reagents to thiochromones, yielding 2-alkylthiochroman-4-ones. researchgate.net Palladium-catalyzed cross-coupling reactions have also been developed to construct 2-aryl-4H-thiochromen-4-one derivatives. researchgate.net Lewis acids, such as tin(IV) chloride and zinc triflate, are also utilized to facilitate key cyclization steps. researchgate.netnih.gov

Biocatalysis : The use of enzymes or whole microorganisms offers a green and highly selective approach to chemical transformations. Marine-derived fungi have been shown to be effective biocatalysts for the transformation of thiochroman derivatives, particularly for stereoselective oxidations to produce enantiomerically enriched sulfoxides. rsc.orgmdpi.com This approach provides access to chiral thiochroman metabolites that are difficult to obtain through traditional chemical synthesis. rsc.org

Catalyst TypeExamplesKey Transformations
Organocatalysts Cupreine, Amidine Analogues, Cinchona Alkaloid-ThioureaEnantioselective tandem Michael-Henry and Michael-Knoevenagel reactions. rsc.orgresearchgate.net
Metal-Based Catalysts Rhodium, Copper, Palladium, Tin(IV) Chloride, Zn(OTf)₂Alkyne hydroacylation, conjugate addition, cross-coupling, cyclization. nih.govresearchgate.netresearchgate.netnih.gov
Biocatalysts Marine-Derived Fungi (Emericellopsis maritima, Purpureocillium lilacinum)Stereoselective oxidation of thiochromanols to sulfoxides. rsc.orgmdpi.com

Exploration of Thiochromans in Material Science and Organic Optoelectronics

The unique electronic properties conferred by the sulfur atom in heterocyclic systems make them attractive candidates for applications in material science and organic optoelectronics. While the exploration of thiochromans in this field is still nascent compared to extensively studied analogues like thiophenes, their structural features suggest significant potential.

The incorporation of a sulfur heteroatom into a fused bicyclic system, as seen in the thiochroman scaffold, can influence the electronic structure of the molecule. This can potentially be exploited in the design of novel organic semiconductors, dyes, and pigments. The saturated nature of the thiochroman ring offers stereochemical flexibility, which could be used to fine-tune the solid-state packing and, consequently, the charge transport properties of materials. rsc.org Future research may focus on synthesizing conjugated polymers incorporating the thiochroman moiety to investigate their utility in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The development of thiochroman-based materials represents an underexplored area with the potential for discovering novel functionalities.

Investigation of Thiochromans as Intermediates for Complex Molecule Synthesis

The thiochroman ring system is a versatile scaffold that serves as a valuable intermediate in the synthesis of more complex molecules, particularly other heterocyclic compounds. The reactivity of the thiochroman core, especially at the carbonyl group of thiochroman-4-one (B147511), allows for a wide range of chemical transformations.

Thiochroman-4-ones are frequently used as precursors for synthesizing fused heterocyclic systems. For instance, they can be converted into various pyrazole (B372694) and isoxazole derivatives, which are themselves important classes of biologically active compounds. nih.gov The thiochroman scaffold allows for functionalization at multiple positions, enabling the synthesis of diverse libraries of compounds for biological screening. rsc.org The ability to undergo synthetic transformations makes thiochromans valuable building blocks in the development of new therapeutic agents and other complex molecular architectures. rsc.org

Integration of Computational Chemistry in Predictive Design of Thiochroman Analogues

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and prediction of molecular properties before their synthesis. For thiochroman analogues, in silico techniques are increasingly being applied to guide the development of new compounds with desired activities.

Molecular Docking and Dynamics : These methods are used to predict the binding modes and affinities of thiochroman derivatives to biological targets. For example, molecular docking studies have been employed to understand the interaction of thiochroman-4-one derivatives with N-myristoyltransferase, a key fungal enzyme, helping to rationalize their antifungal activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are utilized to build predictive models that correlate the structural features of thiochroman derivatives with their biological activities. mdpi.com These models help in designing new analogues with potentially enhanced potency.

Density Functional Theory (DFT) : DFT calculations are used to investigate the electronic structure, geometry, and reactivity of thiochroman molecules. nih.gov This information is crucial for understanding reaction mechanisms and for designing molecules with specific electronic properties for applications in material science.

These computational approaches accelerate the design-synthesis-testing cycle, making the discovery of novel thiochroman-based compounds more efficient. nih.gov

Future Directions in Medicinal Chemistry Research Based on Thiochroman Scaffolds

The thiochroman scaffold is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets, leading to a wide range of pharmacological activities. nih.gov Future research is poised to build upon the existing knowledge to develop novel therapeutics.

The demonstrated efficacy of thiochroman derivatives against a wide array of pathogens and diseases—including bacteria, fungi, parasites (Leishmania), viruses, and cancer—provides a strong foundation for future drug discovery programs. nih.govnih.gov Key future directions include:

Exploration of New Therapeutic Targets : While activities against established targets are known, the versatility of the thiochroman scaffold suggests it could be adapted to inhibit novel or underexplored biological targets.

Structure-Activity Relationship (SAR) Optimization : Further SAR studies will focus on fine-tuning the substitutions on the thiochroman ring to enhance potency, selectivity, and pharmacokinetic properties. nih.gov For example, the introduction of electron-withdrawing groups or the oxidation of the sulfur atom have been shown to modulate bioactivity. nih.gov

Development of Novel Drug Conjugates and Hybrids : Combining the thiochroman scaffold with other known pharmacophores could lead to hybrid molecules with dual modes of action or improved drug-like properties.

Investigation of Underexplored Derivatives : While much research has focused on thiochroman-4-ones, other isomers and functionalized derivatives of the core thiochroman structure remain less explored and represent a promising area for future investigation. rsc.org The development of thiochroman-based therapeutics is a dynamic field with considerable potential for addressing unmet medical needs. rsc.org

Q & A

Q. What are best practices for integrating this compound research into a broader literature review?

  • Methodological Answer : Use systematic review tools (PRISMA guidelines) and databases (PubMed, Web of Science). Map chemical structures to bioactivity data using tools like ChemAxon, and highlight gaps (e.g., lack of in vivo neurotoxicity studies). Cite conflicting findings transparently .

Tables

Q. Table 1. Key Spectroscopic Data for this compound

TechniqueParametersReference
¹H NMR (400 MHz, CDCl₃)δ 1.35 (s, 6H, 2×CH₃), 2.80 (m, 2H, SCH₂)
HRMS (ESI+)m/z 225.0984 [M+H]⁺ (calc. 225.0981)
HPLC Purity99.2% (C18, 0.1% TFA/MeCN gradient)

Q. Table 2. Common Pitfalls in Biological Assays

PitfallMitigation StrategyReference
Variable cell viabilityStandardize passage number and serum batches
CYP enzyme inhibitionUse isoform-specific probes (e.g., midazolam)

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